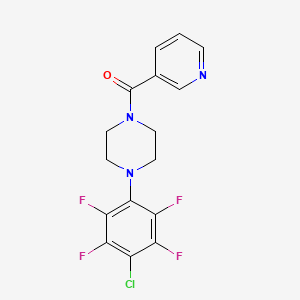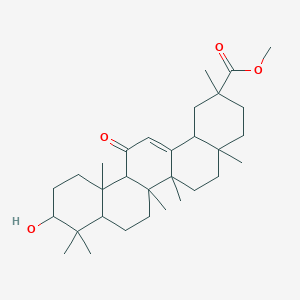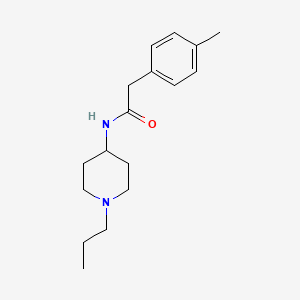
1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine, also known as TFP, is a chemical compound that has been widely used in scientific research. TFP is a piperazine derivative that has been synthesized for its potential use in drug discovery and development. In
作用機序
1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine exerts its effects by binding to specific sites on proteins and enzymes. The binding of this compound to these proteins and enzymes can either inhibit or activate their activity. This compound has been shown to bind to the active site of phospholipase C and inhibit its activity. This compound has also been shown to bind to the dopamine D2 receptor and activate its signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the release of calcium from intracellular stores, which can affect the function of several enzymes and signaling pathways. This compound has also been shown to modulate the activity of several neurotransmitter systems, including dopamine and adenosine. This compound has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
The advantages of using 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine in lab experiments include its high potency and specificity for certain proteins and enzymes. This compound has been shown to have a low toxicity profile and is relatively easy to synthesize. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
For the use of 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine in scientific research include the development of new this compound derivatives with improved properties such as solubility and selectivity. This compound derivatives could be used to target specific proteins and enzymes with greater precision and could be used to develop new drugs for a range of diseases. This compound could also be used in combination with other compounds to enhance its effects and reduce potential side effects.
合成法
The synthesis of 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine involves the reaction of 4-chloro-2,3,5,6-tetrafluorophenylamine with pyridine-3-carboxylic acid, followed by the addition of piperazine. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The yield of this compound can be optimized by varying the reaction conditions and the purity of the final product can be improved by using purification techniques such as column chromatography.
科学的研究の応用
1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine has been used extensively in scientific research as a tool to study the function of various proteins and enzymes. This compound has been shown to inhibit the activity of several enzymes such as phospholipase C, protein kinase C, and calmodulin-dependent protein kinase II. This compound has also been used as a ligand to study the function of G protein-coupled receptors (GPCRs) such as dopamine receptors and adenosine receptors. This compound has been used in drug discovery and development to identify potential drug candidates that target these proteins and enzymes.
特性
IUPAC Name |
[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF4N3O/c17-10-11(18)13(20)15(14(21)12(10)19)23-4-6-24(7-5-23)16(25)9-2-1-3-22-8-9/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICIACFIIHZXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=C(C(=C2F)F)Cl)F)F)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}ethanone](/img/structure/B5350397.png)
![6-[(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]pyridazin-3(2H)-one](/img/structure/B5350398.png)
![3-(4-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350422.png)

![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5350432.png)
![1'-[(3-ethylisoxazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5350439.png)



![N-(1-isoxazol-3-ylethyl)-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5350461.png)
![3-(benzylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350465.png)

![3-methyl-8-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5350485.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5350491.png)